Anti-Rat CD2 Antibody (OX-34)

Beschreibung

BenchChem offers high-quality Anti-Rat CD2 Antibody (OX-34) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-Rat CD2 Antibody (OX-34) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

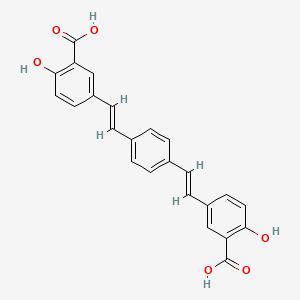

5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30)/b7-5+,8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBNOAYTZBUCSX-KQQUZDAGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)/C=C/C3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anti-Rat CD2 Antibody (OX-34): Principle and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Anti-Rat CD2 Antibody, clone OX-34, is a murine monoclonal antibody that specifically targets the CD2 glycoprotein (B1211001) expressed on the surface of rat T lymphocytes, thymocytes, and a subset of natural killer (NK) cells. This antibody has become an invaluable tool in immunological research, particularly in studies investigating T-cell activation, immune-mediated disorders, and the development of immunomodulatory therapies. This technical guide provides a comprehensive overview of the core principles and functional applications of the OX-34 antibody, including detailed experimental protocols and a summary of key quantitative data.

Introduction to Rat CD2 and the OX-34 Antibody

The CD2 antigen, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2), is a 50-54 kDa type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] In rodents, CD2 functions as a crucial adhesion and co-stimulatory molecule by binding to its ligand, CD48, which is expressed on antigen-presenting cells (APCs) and other hematopoietic cells. This interaction is pivotal for T-cell activation, proliferation, and effector functions.

The OX-34 monoclonal antibody is a mouse IgG2a isotype antibody that recognizes a specific determinant on the rat CD2 molecule.[1] A primary and well-documented function of OX-34 is its ability to block the binding of CD2 to CD48, thereby inhibiting T-cell activation and subsequent immune responses. In vivo, administration of the OX-34 antibody has been shown to selectively deplete CD4+ T cells, making it a potent tool for studying the role of this T-cell subset in various physiological and pathological processes.

Principle of Action

The primary mechanism of action of the OX-34 antibody involves the steric hindrance of the CD2-CD48 interaction. By binding to the CD2 receptor, OX-34 physically obstructs the binding site for CD48, thus preventing the formation of the immunological synapse between T-cells and APCs. This disruption of a critical co-stimulatory signal leads to a state of T-cell anergy or hyporesponsiveness.

Furthermore, in an in vivo setting, the OX-34 antibody can induce the depletion of CD4+ T cells. The precise mechanism of this depletion is thought to involve antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), where the Fc portion of the OX-34 antibody is recognized by Fc receptors on effector cells (e.g., NK cells, macrophages), leading to the targeted lysis of the CD2-expressing cell.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characteristics and in vivo efficacy of the Anti-Rat CD2 Antibody (OX-34).

| Parameter | Value | Reference |

| Antibody Isotype | Mouse IgG2a, κ | [1] |

| Target Antigen | Rat CD2 (T-cell surface antigen) | [1] |

| Molecular Weight of Target | 50-54 kDa | [1] |

| Binding Affinity (Kd) | Data not explicitly available. Typical monoclonal antibody affinities range from micromolar (10⁻⁶ M) to picomolar (10⁻¹² M).[2][3] | N/A |

| In Vivo Application | Animal Model | Dosing Regimen | Observed Effect | Reference |

| Attenuation of Arthritis | Adjuvant-Induced Arthritis in Rats | 2 mg initial dose, followed by 1 mg/day for 2 days (intraperitoneal) | >65% reduction in arthritis score and >80% reduction in hind paw thickness (p < 0.05). | [4][5] |

| Prevention of Arthritis | Adjuvant-Induced Arthritis in Rats | Prophylactic administration before disease induction | 83-95% reduction in arthritis score (p < 0.05). | [4][5] |

| CD4+ T-Cell Depletion | Adjuvant-Induced Arthritis in Rats | Treatment with OX-34 and dexamethasone | Significant depletion of CD4+ T cells, but not CD8+ T cells. | [4][5] |

Experimental Protocols

Flow Cytometry Analysis of Rat Splenocytes

This protocol outlines the procedure for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis.

Materials:

-

Rat spleen

-

Phosphate-Buffered Saline (PBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Anti-Rat CD2 Antibody (OX-34), conjugated to a fluorophore (e.g., FITC, PE)

-

Isotype control antibody (Mouse IgG2a), conjugated to the same fluorophore

-

70 µm cell strainer

-

50 mL conical tubes

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Aseptically harvest the spleen from a rat and place it in a petri dish containing cold PBS.

-

Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe.

-

Wash the cell strainer with PBS to collect any remaining cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.

-

Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining Buffer.

-

Perform a cell count and adjust the cell concentration to 1 x 10⁷ cells/mL.

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

To one tube, add the fluorophore-conjugated OX-34 antibody at the manufacturer's recommended concentration.

-

To another tube, add the corresponding isotype control antibody at the same concentration.

-

Incubate the tubes for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

After the final wash, resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer.

Immunohistochemistry of Rat Lymph Node

This protocol provides a method for staining paraffin-embedded rat lymph node sections with the OX-34 antibody.

Materials:

-

Paraffin-embedded rat lymph node tissue sections (4-5 µm) on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Anti-Rat CD2 Antibody (OX-34)

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse slides in 100% ethanol (2 x 5 minutes).

-

Immerse slides in 95% ethanol (1 x 3 minutes).

-

Immerse slides in 70% ethanol (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the OX-34 antibody to its optimal concentration in blocking buffer.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Chromogen Development:

-

Incubate slides with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and xylene.

-

Mount with a coverslip using mounting medium.

-

-

Imaging:

-

Examine the slides under a microscope.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the Anti-Rat CD2 Antibody (OX-34).

Caption: Rat CD2 signaling pathway and the inhibitory effect of the OX-34 antibody.

Caption: Proposed mechanism of OX-34 mediated CD4+ T-cell depletion in vivo.

References

- 1. OX-34. Culture Collections [culturecollections.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. What is the typical Kd value for an antibody? | AAT Bioquest [aatbio.com]

- 4. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PubMed [pubmed.ncbi.nlm.nih.gov]

OX-34 Antibody: A Comprehensive Technical Guide to Target Specificity and Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OX-34 monoclonal antibody is a critical tool for researchers studying the rat immune system. This mouse IgG2a antibody specifically targets the rat CD2 antigen, a key cell surface glycoprotein (B1211001) involved in T cell and NK cell function. Understanding the precise binding characteristics, cellular expression patterns, and functional implications of the OX-34 antibody's target is paramount for its effective application in immunology, immuno-oncology, and autoimmune disease research. This technical guide provides an in-depth overview of the OX-34 antibody, its target specificity, expression profile, and associated signaling pathways, supplemented with detailed experimental protocols and quantitative data.

OX-34 Antibody and Target Characteristics

The OX-34 antibody recognizes the rat CD2 (Cluster of Differentiation 2) antigen, also known as T-cell surface antigen T11/Leu-5 or Lymphocyte Function-Associated Antigen 2 (LFA-2).[1][2] Rat CD2 is a type I transmembrane glycoprotein with a molecular weight ranging from 50 to 58 kDa.[1][3] This protein is a member of the immunoglobulin superfamily, playing a crucial role in cell adhesion and signal transduction.[1]

| Property | Description |

| Antibody Name | OX-34 |

| Target Antigen | Rat CD2 |

| Species Reactivity | Rat |

| Isotype | Mouse IgG2a, κ |

| Molecular Weight of Target | 50-58 kDa |

| Immunogen | Activated rat T helper cells |

Target Specificity and Expression

The OX-34 antibody exhibits specific binding to a determinant on rat thymocytes and peripheral T-cells.[3] It also recognizes a subset of Natural Killer (NK) cells.[1] Notably, the OX-34 antibody does not bind to B cells or peritoneal macrophages.[3] However, some studies have reported its expression on spleen macrophages.

The expression of rat CD2 is dynamically regulated. It is considered one of the earliest T-cell markers and is present on the vast majority of thymocytes.[2] In peripheral blood, CD2 is expressed on all T lymphocytes that form E-rosettes.[1] The expression of CD2 is upregulated on activated T cells, which enhances their adhesive and signaling capabilities.[2]

| Cell Type | Expression of Rat CD2 (recognized by OX-34) |

| Thymocytes | High |

| Peripheral T-cells | High |

| Natural Killer (NK) cells | Subset Positive |

| Spleen Macrophages | Positive (some studies) |

| B cells | Negative |

| Peritoneal Macrophages | Negative |

| Spermatogonial Stem Cells (SSCs) | Positive (detected by FACS)[4] |

Function of Rat CD2

Rat CD2 functions as both an adhesion molecule and a co-stimulatory receptor, modulating T cell and NK cell responses. In rodents, the primary ligand for CD2 is CD48.[1] The interaction between CD2 on T cells and CD48 on antigen-presenting cells (APCs) strengthens the immunological synapse, facilitating T cell activation.

Beyond its adhesive role, ligation of CD2 initiates intracellular signaling cascades that contribute to T cell proliferation, differentiation, and effector functions. The cytoplasmic domain of CD2 is crucial for its signaling capabilities.[5] The OX-34 antibody has been shown to block the binding of CD2 to CD48, thereby attenuating T cell responses.[1] This functional blockade has been demonstrated to be effective in animal models of autoimmune diseases, such as adjuvant arthritis in rats.[1]

Signaling Pathways

Engagement of the rat CD2 molecule triggers a complex network of intracellular signaling events that are essential for T cell activation. While the complete signaling cascade is still under investigation, key pathways have been elucidated. The cytoplasmic tail of CD2 lacks intrinsic enzymatic activity but contains proline-rich motifs that serve as docking sites for various signaling proteins.

Upon CD2 ligation, a signaling cascade is initiated that involves the recruitment and activation of several key protein tyrosine kinases, including Lck and Fyn. These kinases phosphorylate downstream targets, leading to the activation of the ZAP70/Syk family kinases. This, in turn, leads to the phosphorylation and activation of adaptor proteins such as LAT and SLP-76, which orchestrate the formation of a larger signaling complex. Ultimately, these events culminate in the activation of downstream pathways, including the PLCγ1-mediated calcium mobilization and the Ras-MAPK cascade, leading to transcription factor activation and subsequent T cell responses.

Experimental Protocols

The OX-34 antibody is a versatile reagent suitable for a range of immunological assays. Below are detailed protocols for common applications.

Flow Cytometry

This protocol outlines the steps for staining rat splenocytes for flow cytometric analysis of CD2 expression.

References

The Pivotal Role of CD2 in Rat T-Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cluster of Differentiation 2 (CD2) protein, a cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily, plays a critical role in the intricate orchestration of the T-cell immune response. In the rat model, CD2 is a key player in T-cell adhesion, co-stimulation, and signal transduction, processes fundamental to immune surveillance and activation. This technical guide provides an in-depth exploration of the function of rat CD2 in T-cell biology, offering a comprehensive resource for researchers and professionals in immunology and drug development. We will delve into its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate its function, presenting quantitative data and detailed protocols to facilitate further research in this critical area.

Core Functions of Rat CD2 in T-Cell Biology

Rat CD2 is centrally involved in multiple aspects of T-cell function, from initial cell-cell contact to the fine-tuning of the activation response. Its primary roles can be categorized as follows:

-

Cell Adhesion: CD2 is a crucial adhesion molecule that facilitates the initial contact between T-cells and antigen-presenting cells (APCs) or target cells. In rodents, the primary ligand for CD2 is CD48.[1] This interaction, although characterized by a low affinity, is vital for stabilizing the immunological synapse, the specialized junction between a T-cell and an APC, allowing for efficient T-cell receptor (TCR) scanning of peptide-MHC complexes.[2]

-

Co-stimulation and T-Cell Activation: Beyond its adhesive role, the engagement of CD2 by its ligand provides a co-stimulatory signal to the T-cell, augmenting the primary signal delivered through the TCR. This co-stimulation is essential for lowering the threshold of T-cell activation, ensuring a robust response even at low antigen concentrations.[1][2] Studies using monoclonal antibodies against rat CD2 have demonstrated their ability to induce T-cell proliferation, highlighting its direct role in T-cell activation.[3][4][5]

-

Signal Transduction: The cytoplasmic domain of CD2 is crucial for its signaling function.[1][5][6] It is proline-rich and contains motifs that allow for the recruitment of various intracellular signaling molecules.[7] This recruitment is essential for propagating the activation signal downstream and modulating the T-cell response. While the complete signaling pathway is an area of ongoing research, key interacting partners have been identified, linking CD2 to central T-cell signaling cascades.

Quantitative Data on Rat CD2 Interactions

The interaction between rat CD2 and its ligand CD48 is characterized by its low affinity and rapid kinetics, which is thought to facilitate the dynamic nature of T-cell scanning and detachment from APCs.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| Rat CD2 - Rat CD48 | 60-90 µM | Surface Plasmon Resonance | [8][9][10][11] |

| 20-110 µM | Analytical Ultracentrifugation | [9] | |

| Rat CD2 (NH2-terminal domain) - Rat CD48 | Upper limit of 4 x 10⁵ M⁻¹ | Sucrose-gradient ultracentrifugation | [12] |

| Kinetics | |||

| On-rate (kon) for Rat CD2 - Rat CD48 | ≥ 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance | [8][11] |

| Off-rate (koff) for Rat CD2 - Rat CD48 | ≥ 6 s⁻¹ | Surface Plasmon Resonance | [8][11] |

| Expression | |||

| CD2 Expression on T-cells | High on mature T-cells and thymocytes | Flow Cytometry | [5] |

| Expression levels can act as a quantitative checkpoint for immunological synapse structure and T-cell activation. | Transcriptional Profiling & Flow Cytometry | [13][14][15] |

Signaling Pathways of Rat CD2

The cytoplasmic tail of CD2 lacks intrinsic enzymatic activity but functions as a scaffold for the recruitment of signaling molecules. Upon CD2 clustering, induced by ligand binding or antibody cross-linking, a signaling cascade is initiated that synergizes with TCR signaling.

Caption: Rat CD2 Signaling Cascade.

Experimental Workflows and Protocols

T-Cell Activation and Proliferation Assay using Anti-CD2 mAbs

This workflow outlines the key steps to assess rat T-cell activation and proliferation induced by anti-CD2 monoclonal antibodies.

Caption: Workflow for Rat T-Cell Activation Assay.

Detailed Protocol: Rat T-Cell Proliferation Assay

1. Isolation of Rat T-Cells:

-

Isolate splenocytes or lymph node cells from a rat.

-

Enrich for T-cells using a nylon wool column or a commercial negative selection kit (e.g., EasySep™ Rat T Cell Isolation Kit).[16]

2. Cell Culture:

-

Resuspend purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate the T-cells in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells/well.

3. Stimulation:

-

Add a combination of mitogenic anti-rat CD2 monoclonal antibodies, such as MRC OX-54 and MRC OX-55, to the wells at a pre-determined optimal concentration (typically 1-10 µg/mL each).[3]

-

For robust proliferation, the addition of accessory cells (e.g., irradiated, T-cell depleted splenocytes at a 1:1 ratio with T-cells) is often required.[3]

4. Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.

5. Proliferation Measurement (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Incubate for an additional 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

6. Proliferation Measurement ([³H]-Thymidine Incorporation):

-

During the last 18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

Cell Adhesion Assay

This protocol is designed to measure the adhesion of rat T-cells to a monolayer of cells expressing CD48 or to purified, immobilized CD48.

Detailed Protocol: Rat T-Cell Adhesion Assay

1. Preparation of Adhesion Surface:

-

Cell-based: Culture a monolayer of CD48-expressing cells (e.g., transfected cell line or primary APCs) in a 96-well plate.

-

Protein-based: Coat a 96-well plate with purified recombinant rat CD48-Fc fusion protein overnight at 4°C, followed by blocking with 1% BSA in PBS.

2. T-Cell Labeling:

-

Label isolated rat T-cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

3. Adhesion:

-

Add the labeled T-cells (e.g., 1 x 10⁵ cells/well) to the prepared 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 100 x g) for 1 minute to initiate cell contact and incubate at 37°C for 30-60 minutes.

4. Washing:

-

Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

5. Quantification:

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Alternatively, visualize and count the adherent cells using a fluorescence microscope.

Co-Immunoprecipitation of Rat CD2 and Associated Proteins

This protocol allows for the identification of proteins that interact with rat CD2 within the T-cell.

Detailed Protocol: Co-Immunoprecipitation

1. Cell Lysis:

-

Lyse 1-5 x 10⁷ rat T-cells in a non-denaturing lysis buffer (e.g., 1% digitonin (B1670571) or CHAPS in Tris-buffered saline containing protease and phosphatase inhibitors).

2. Pre-clearing:

-

Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-rat CD2 antibody (e.g., MRC OX-34) or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

4. Washing:

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, followed by Western blotting with antibodies against suspected interacting partners (e.g., Lck, Fyn, CD5) or by mass spectrometry for unbiased identification of novel binding partners.

Conclusion

The rat CD2 protein is a multifaceted molecule that is indispensable for T-cell function. Its roles in adhesion, co-stimulation, and signal transduction are tightly interwoven to ensure an appropriate and efficient immune response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of rat CD2 and to explore its potential as a therapeutic target. A thorough understanding of the molecular mechanisms governing CD2 function in the rat model will continue to provide valuable insights into the fundamental principles of T-cell immunology and aid in the development of novel immunomodulatory therapies.

References

- 1. rupress.org [rupress.org]

- 2. Cd2 Sets Quantitative Thresholds in T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of T lymphocytes via monoclonal antibodies against rat... - CiteAb [citeab.com]

- 6. CD2 (rat) [phosphosite.org]

- 7. Analysis of the structure and interactions of CD2 | Davis Lab Oxford | Structure-Based Immunology [davislab-oxford.org]

- 8. Affinity and kinetic analysis of the interaction of the cell adhesion molecules rat CD2 and CD48 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of the low affinity interaction between rat cell adhesion molecules CD2 and CD48 by analytical ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human cell-adhesion molecule CD2 binds CD58 (LFA-3) with a very low affinity and an extremely fast dissociation rate but does not bind CD48 or CD59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinity and kinetic analysis of the interaction of the cell adhesion molecules rat CD2 and CD48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The NH2-terminal domain of rat CD2 binds rat CD48 with a low affinity and binding does not require glycosylation of CD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CD2 expression acts as a quantitative checkpoint for immunological synapse structure and T-cell activation — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. stemcell.com [stemcell.com]

- 17. Lab13 [science.umd.edu]

An In-Depth Technical Guide to the OX-34 Antibody Clone

For researchers, scientists, and drug development professionals, the OX-34 antibody clone is a critical tool for investigating the rat immune system. This guide provides a comprehensive overview of its origin, isotype, and technical applications, including detailed experimental protocols and a schematic of its target's signaling pathway.

Core Characteristics of the OX-34 Antibody Clone

The OX-34 clone is a mouse monoclonal antibody that specifically targets the rat CD2 antigen.[1][2][3] Its robust performance and specificity make it a valuable reagent in a variety of immunological studies.

| Property | Description |

| Antibody Clone | OX-34 |

| Host Species | Mouse |

| Antibody Isotype | IgG2a |

| Target Antigen | Rat CD2 (also known as LFA-2, T11) |

| Immunogen | Activated rat T helper cells |

| Fusion Partner | NS-0/1 myeloma cells |

| Reactivity | Rat |

| Antigen Molecular Weight | 50-54 kDa |

Quantitative Data

| Application | Recommended Dilution/Concentration |

| Flow Cytometry | 1:50 or 10 µL per 1x10^6 cells in 100 µL |

| Immunohistochemistry (Paraffin) | Assay-dependent |

| Immunohistochemistry (Frozen) | Assay-dependent |

| Immunoprecipitation | Assay-dependent |

Experimental Protocols

Detailed methodologies for key applications of the OX-34 antibody are provided below. These are general protocols and may require optimization for specific experimental conditions.

Flow Cytometry

This protocol outlines the steps for staining rat lymphocytes with the OX-34 antibody for flow cytometric analysis.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from rat lymphoid tissues (e.g., spleen, lymph nodes) in a suitable buffer like PBS with 2% Fetal Bovine Serum (FBS).

-

Fc Receptor Blocking: To prevent non-specific binding, incubate the cells with an Fc blocking antibody (e.g., anti-rat CD32) for 10-15 minutes on ice.

-

Primary Antibody Staining: Add the OX-34 antibody at the recommended dilution (e.g., 1:50) and incubate for 20-30 minutes at 4°C in the dark.

-

Wash: Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

-

Secondary Antibody Staining (if necessary): If using an unconjugated OX-34 antibody, resuspend the cells in a solution containing a fluorescently labeled anti-mouse IgG2a secondary antibody. Incubate for 20-30 minutes at 4°C in the dark.

-

Final Wash: Repeat the wash step to remove unbound secondary antibody.

-

Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire the data on a flow cytometer.

Immunohistochemistry (Paraffin-Embedded Tissue)

This protocol provides a framework for using the OX-34 antibody to stain paraffin-embedded rat tissue sections.

Methodology:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) for 10-20 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific protein binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for at least 1 hour.

-

Primary Antibody Incubation: Incubate the sections with the OX-34 antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber. The optimal dilution should be determined empirically.

-

Secondary Antibody and Detection: After washing, apply a biotinylated or enzyme-conjugated anti-mouse IgG secondary antibody, followed by an avidin-biotin complex (ABC) reagent and a chromogen substrate like DAB.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Immunoprecipitation

This protocol describes the use of the OX-34 antibody to immunoprecipitate rat CD2 from cell lysates.

Methodology:

-

Cell Lysate Preparation: Lyse rat T-cells or thymocytes in a non-denaturing immunoprecipitation buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose or sepharose beads for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Add the OX-34 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer or using an acidic elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an anti-CD2 antibody or other methods.

Signaling Pathway of Rat CD2

The OX-34 antibody targets the CD2 molecule, which plays a crucial role in T-cell and Natural Killer (NK) cell function. In rodents, CD2 interacts with its ligand CD48 on antigen-presenting cells (APCs), contributing to cell-cell adhesion and co-stimulation of T-cells. The cytoplasmic domain of CD2 is essential for its signaling function.[4][7]

Upon engagement with CD48, the cytoplasmic tail of CD2 recruits and activates protein tyrosine kinases (PTKs) such as Lck and Fyn.[4] This initiates a signaling cascade that works in concert with signals from the T-cell receptor (TCR) complex. The pathway also involves the activation of Protein Kinase C (PKC) and can be modulated by intracellular levels of cyclic AMP (cAMP).[8] Ultimately, this signaling leads to T-cell activation, resulting in cellular proliferation and cytokine production. The OX-34 antibody, by binding to CD2, can be used to study and potentially modulate these critical immunological processes.

References

- 1. CD2 Monoclonal Antibody (OX-34) (MA1-81578) [thermofisher.com]

- 2. OX-34. Culture Collections [culturecollections.org.uk]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. A Subtle Role for Cd2 in T Cell Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CD2 (rat) [phosphosite.org]

- 8. Signal transduction pathways involved in T cell receptor-induced regulation of CD2 avidity for CD58 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Expression of CD2 on Rat Thymocytes and Peripheral T-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, function, and analysis of the CD2 surface antigen on rat thymocytes and peripheral T-lymphocytes. This document is intended to serve as a valuable resource for researchers in immunology, drug development professionals targeting T-cell pathways, and scientists working with rat models of disease.

Introduction to CD2 in the Rat Immune System

CD2, a member of the immunoglobulin superfamily, is a crucial cell adhesion and co-stimulatory molecule expressed on the surface of T-cells and natural killer (NK) cells. In rats, as in other mammals, CD2 plays a significant role in T-cell development, activation, and effector functions. Its primary ligand in rodents is CD48, and their interaction is pivotal for the formation of the immunological synapse, facilitating optimal T-cell receptor (TCR) signaling. This guide delves into the quantitative expression of CD2 across different rat T-cell populations, the detailed protocols for its analysis, and the intricacies of its signaling cascade.

Quantitative Expression of CD2 on Rat T-Cell Populations

The expression of CD2 is dynamically regulated throughout T-cell development and differentiation. While precise quantitative data with Mean Fluorescence Intensity (MFI) remains sparse in publicly available literature, the consensus from multiple studies allows for a semi-quantitative and qualitative summary of CD2 expression on various rat thymocyte and peripheral T-cell subsets.

Table 1: Expression of CD2 on Rat Thymocyte Subsets

| Thymocyte Subset | CD2 Expression Level | Percentage of CD2+ Cells | Key References |

| Double Negative (CD4-CD8-) | Low to moderate | Consistently high | Qualitative descriptions suggest uniform positivity. |

| Double Positive (CD4+CD8+) | Intermediate | Consistently high | Qualitative descriptions suggest uniform positivity. |

| Single Positive (CD4+) | High | Uniformly positive[1] | Both CD25+ and CD25- subsets of CD4+CD8- thymocytes show equivalent, uniformly positive expression of CD2.[1] |

| Single Positive (CD8+) | High | Consistently high | General consensus in immunological literature. |

Table 2: Expression of CD2 on Rat Peripheral T-Cell Subsets

| Peripheral T-Cell Subset | CD2 Expression Level | Percentage of CD2+ Cells | Key References |

| Helper T-Cells (CD4+) | High | Uniformly positive[1] | Both CD25+ and CD25- subsets of peripheral CD4+ T-cells show equivalent, uniformly positive expression of CD2.[1] |

| Cytotoxic T-Cells (CD8+) | High | Consistently high | General consensus in immunological literature. |

| Double Positive (CD4+CD8+) | Variable | Approximately 6% of peripheral T-cells. | These cells are often associated with an activated phenotype. |

Experimental Protocols

Accurate assessment of CD2 expression requires meticulous experimental procedures. Below are detailed methodologies for the isolation and analysis of rat thymocytes and peripheral T-cells.

Isolation of Rat Thymocytes and Peripheral T-Lymphocytes

Objective: To obtain single-cell suspensions of thymocytes and peripheral T-cells for flow cytometric analysis.

Materials:

-

Sprague-Dawley or other relevant rat strain

-

RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

70 µm cell strainer

-

Sterile dissection tools

-

Petri dishes

-

Centrifuge tubes (15 mL and 50 mL)

Procedure for Thymocyte Isolation:

-

Euthanize the rat according to approved institutional protocols.

-

Aseptically dissect the thymus from the thoracic cavity.

-

Place the thymus in a petri dish containing cold RPMI 1640.

-

Gently disrupt the tissue using the plunger of a syringe or by teasing it apart with sterile forceps to release the thymocytes.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove clumps and debris.

-

Centrifuge the cells at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Procedure for Peripheral T-Lymphocyte Isolation (from Spleen or Lymph Nodes):

-

Aseptically harvest the spleen and/or lymph nodes.

-

Prepare a single-cell suspension as described for the thymus (steps 3-5).

-

For spleen preparations, red blood cell (RBC) lysis is required. Resuspend the cell pellet in RBC lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes at room temperature.

-

Stop the lysis by adding an excess of PBS and centrifuge at 300 x g for 10 minutes.

-

To isolate peripheral blood mononuclear cells (PBMCs), collect whole blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin or EDTA).

-

Dilute the blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing the PBMCs.

-

Wash the collected cells with PBS and proceed with staining.

Flow Cytometric Analysis of CD2 Expression

Objective: To quantify the expression of CD2 on different T-cell subsets using multi-color flow cytometry.

Materials:

-

Single-cell suspension of rat thymocytes or peripheral lymphocytes.

-

Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Fluorochrome-conjugated monoclonal antibodies:

-

Anti-Rat CD2 (e.g., clone OX-34)

-

Anti-Rat CD4 (e.g., clone W3/25)

-

Anti-Rat CD8a (e.g., clone OX-8)

-

Anti-Rat CD3 (e.g., clone 1F4)

-

Isotype control antibodies

-

-

Fc Block (anti-rat CD32) to prevent non-specific antibody binding.

-

Fixable viability dye.

-

Flow cytometer.

Staining Protocol:

-

Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add Fc Block to each tube and incubate for 10 minutes on ice to block Fc receptors.

-

Without washing, add the predetermined optimal concentrations of the fluorochrome-conjugated primary antibodies.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.

-

If a viability dye is to be used, stain the cells according to the manufacturer's protocol prior to the addition of Fc block.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events for statistically significant analysis of rare populations.

-

Analyze the data using appropriate flow cytometry software. Gate on lymphocytes based on forward and side scatter, then on singlets, and then on live cells. Subsequently, gate on T-cell subsets using CD3, CD4, and CD8 expression to determine the percentage and MFI of CD2 expression within each population.

CD2 Signaling Pathways in Rat T-Cells

CD2 functions as a co-stimulatory molecule that enhances TCR-mediated signaling. Upon engagement with its ligand, CD48, on an antigen-presenting cell (APC), CD2 translocates to the immunological synapse. The cytoplasmic tail of CD2, though lacking intrinsic enzymatic activity, contains proline-rich motifs that serve as docking sites for various signaling molecules.

Key Signaling Events:

-

Lck Recruitment: The Src family kinase Lck can associate with the proline-rich region of the CD2 cytoplasmic domain. This brings Lck in close proximity to the TCR/CD3 complex, facilitating the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains.

-

ZAP-70 Activation: Phosphorylated ITAMs recruit the Syk family kinase ZAP-70. Lck then phosphorylates and activates ZAP-70.

-

Downstream Signaling: Activated ZAP-70 phosphorylates downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76, leading to the activation of multiple signaling cascades, including the PLCγ1-DAG/IP3 pathway (calcium mobilization and PKC activation) and the Ras-MAPK pathway (gene transcription).

-

Cytoskeletal Reorganization: CD2 signaling is also linked to the reorganization of the actin cytoskeleton, which is crucial for stabilizing the immunological synapse and directing T-cell effector functions.

Diagrams of Signaling Pathways and Experimental Workflows

Below are Graphviz diagrams illustrating the CD2 signaling pathway and a typical experimental workflow for analyzing CD2 expression.

Caption: CD2 signaling pathway in rat T-cells.

Caption: Workflow for CD2 expression analysis.

Conclusion

The CD2 molecule is a fundamental component of the rat T-cell immune response, with its expression being tightly regulated throughout thymic development and peripheral differentiation. Understanding the quantitative nuances of its expression and the intricacies of its signaling pathways is paramount for the development of novel immunomodulatory therapies. The protocols and data presented in this guide offer a foundational resource for researchers to accurately investigate the role of CD2 in rat models of health and disease. Further research is warranted to delineate the precise quantitative expression levels of CD2 on all rat T-cell subsets and to further elucidate the downstream consequences of CD2-mediated signaling.

References

In-Depth Technical Guide: Molecular Weight of Rat CD2 Antigen Recognized by OX-34

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of the rat CD2 antigen, specifically as recognized by the monoclonal antibody OX-34. This document details the antigen's molecular weight, the methodologies used for its determination, and its role in cellular signaling pathways.

Core Antigen Characteristics

The rat CD2 antigen, a cell surface glycoprotein, is a critical molecule in the immune system, primarily expressed on thymocytes and peripheral T-cells.[1][2] The monoclonal antibody OX-34 is a specific tool used to identify and characterize this antigen.[1][2] Functionally, rat CD2 is involved in cell adhesion and T-cell activation, acting as a receptor for CD48.[3]

Quantitative Data Summary

The molecular weight of the rat CD2 antigen has been determined through various biochemical methods. The observed molecular weight is influenced by post-translational modifications, primarily glycosylation. The following table summarizes the reported molecular weights.

| Data Type | Molecular Weight | Method | Notes |

| Apparent Molecular Weight | 50-54 kDa | SDS-PAGE / Western Blot | This range represents the glycosylated form of the protein as observed in gel electrophoresis.[1][2] |

| Apparent Molecular Weight Range | 45-58 kDa | Not Specified | A broader range for the CD2 antigen has also been reported.[4][5][6] |

| Predicted Molecular Weight | 38,413 Da | Sequence Analysis (UniProtKB: P08921) | This is the theoretical molecular weight of the unmodified polypeptide chain. |

Experimental Protocols

The determination of the molecular weight of the rat CD2 antigen typically involves immunoprecipitation followed by SDS-PAGE and Western blotting.

Immunoprecipitation of Rat CD2 using OX-34

This protocol outlines the enrichment of rat CD2 antigen from a cell lysate.

Materials:

-

Rat splenocytes or thymocytes

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-rat CD2 antibody (clone OX-34)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., Glycine-HCl, pH 2.5)

-

Neutralization Buffer (e.g., Tris-HCl, pH 8.5)

Procedure:

-

Cell Lysis: Lyse rat splenocytes or thymocytes in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the OX-34 antibody for 1-2 hours at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G magnetic beads and incubate for another hour at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.

-

Elution: Elute the bound antigen from the beads using elution buffer.

-

Neutralization: Immediately neutralize the eluate with neutralization buffer.

SDS-PAGE and Western Blotting

This protocol describes the separation of the immunoprecipitated protein by size and its subsequent detection.

Materials:

-

Polyacrylamide gels

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-rat CD2 (OX-34)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

X-ray film or digital imaging system

Procedure:

-

Sample Preparation: Mix the eluted sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the OX-34 antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein band using an appropriate imaging system.

Visualizations

Logical Relationship: Antibody-Antigen Recognition

Caption: Recognition of Rat CD2 by OX-34 Antibody.

Experimental Workflow: Molecular Weight Determination

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Anti-Rat CD2/LFA-2/OX-34 Antibody (OX-34), PE - ProteoGenix [proteogenix.science]

- 3. Anti-Rat CD2 Antibody (OX-34)_TargetMol [targetmol.com]

- 4. CD2 Monoclonal Antibody (OX-34) (MA1-81578) [thermofisher.com]

- 5. Analysis of the structure and interactions of CD2 | Davis Lab Oxford | Structure-Based Immunology [davislab-oxford.org]

- 6. Buy Anti-Rat CD2/LFA-2/OX-34 Antibody (OX-34), FITC [antibodysystem.com]

The OX-34 Antibody: A Comprehensive Technical Guide for Studying the Rat Immune System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the OX-34 antibody, a critical tool for researchers studying the rat immune system. This document details the antibody's characteristics, its target, and its applications in various immunological assays, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction to the OX-34 Antibody

The OX-34 antibody is a murine monoclonal antibody of the IgG2a isotype. It specifically recognizes the rat CD2 antigen, a 50-54 kDa cell surface glycoprotein (B1211001) expressed on all peripheral T-cells and the majority of thymocytes.[1] Notably, OX-34 does not bind to B cells or peritoneal macrophages, making it a valuable tool for T-cell specific research.[1]

The CD2 antigen, the target of OX-34, plays a crucial role in T-cell adhesion and co-stimulation. In rodents, CD2 interacts with its ligand, CD48, to facilitate the interaction between T-cells and antigen-presenting cells (APCs). This interaction is a key component of the immunological synapse and is integral to T-cell activation and the subsequent immune response.

Functionally, the OX-34 antibody is non-mitogenic, meaning it does not directly stimulate T-cell proliferation. However, it can prevent the mitogenic effects of other anti-CD2 antibodies, highlighting its utility in modulating T-cell activation pathways for experimental purposes.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing the OX-34 antibody to modulate the rat immune system, particularly in the context of a rat model for adjuvant arthritis.

Table 1: In Vivo Depletion of T-Cell Subsets with OX-34 Treatment

| Treatment Group | Cell Type | Percentage Reduction in Peripheral Blood | Reference |

| OX-34 | CD4+ T-cells | Significant reduction | [2] |

| OX-34 | CD8+ T-cells | No significant reduction | [2] |

| Isotype Control | CD4+ T-cells | No significant reduction | [2] |

| Isotype Control | CD8+ T-cells | No significant reduction | [2] |

Table 2: Therapeutic Efficacy of OX-34 in a Rat Adjuvant Arthritis Model

| Treatment | Arthritis Score (AS) Reduction | Hind Paw Thickness Reduction | Reference |

| OX-34 + Dexamethasone | >65% (p < 0.05) | >80% (p < 0.05) | [3][4] |

| OX-34 alone (preventative) | 83-95% (p < 0.05) | Not specified | [3][4] |

| Dexamethasone + Control mAb | Not significant | Not significant | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the OX-34 antibody.

Flow Cytometry for Rat Splenocyte Analysis

This protocol outlines the procedure for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis to identify and quantify CD2-expressing T-cells.

Materials:

-

OX-34 antibody (unconjugated or fluorescently labeled)

-

Rat splenocytes, isolated and prepared in a single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fc Block (anti-rat CD32)

-

Secondary antibody (if using unconjugated OX-34), fluorescently labeled and specific for mouse IgG2a

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate splenocytes from a rat spleen and prepare a single-cell suspension. Wash the cells with PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1x10^6 cells/100 µL.

-

Fc Receptor Blocking: Incubate the cells with Fc Block for 10-15 minutes at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Staining: Add the OX-34 antibody at the manufacturer's recommended concentration (or a pre-determined optimal concentration). Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

-

Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cell pellet in the fluorescently labeled secondary antibody diluted in staining buffer. Incubate for 30 minutes at 4°C in the dark.

-

Final Washes: Repeat the washing step (step 4) twice.

-

Viability Staining: Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer and add a viability dye such as Propidium Iodide just before analysis.

-

Data Acquisition: Analyze the samples on a flow cytometer, gating on viable, single cells to determine the percentage of CD2+ cells.

Immunohistochemistry for CD2 Expression in Rat Lymphoid Tissue

This protocol describes the staining of frozen rat lymph node sections with the OX-34 antibody to visualize the distribution of CD2-positive T-cells within the tissue architecture.

Materials:

-

Freshly dissected rat lymph nodes

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Acetone (B3395972) (pre-chilled at -20°C)

-

Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

OX-34 antibody

-

Biotinylated secondary antibody (goat anti-mouse IgG2a)

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Tissue Preparation: Embed fresh lymph node tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning.

-

Sectioning: Cut 5-10 µm thick sections using a cryostat and mount on charged microscope slides.

-

Fixation: Fix the sections in pre-chilled acetone for 10 minutes at -20°C. Air dry for 30 minutes at room temperature.

-

Blocking: Rehydrate the sections in PBS and then block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the OX-34 antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides three times for 5 minutes each in PBS.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash as in step 6, then incubate with Streptavidin-HRP for 30 minutes at room temperature.

-

Signal Development: Wash as in step 6, then apply the DAB substrate and incubate until the desired brown color develops.

-

Counterstaining: Rinse with distilled water and counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with a permanent mounting medium.

T-Cell Proliferation Inhibition Assay

This protocol is designed to assess the ability of the OX-34 antibody to inhibit T-cell proliferation induced by other stimuli.

Materials:

-

Rat T-cells (isolated from spleen or lymph nodes)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Mitogenic anti-CD2 antibodies (e.g., MRC OX-54 and MRC OX-55) or other T-cell mitogens (e.g., Concanavalin A)

-

OX-34 antibody

-

96-well flat-bottom culture plates

-

[³H]-thymidine

-

Cell harvester and liquid scintillation counter

Procedure:

-

Cell Plating: Plate purified rat T-cells at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI medium.

-

Addition of Antibodies/Mitogens: Add the mitogenic stimuli (e.g., a combination of OX-54 and OX-55 antibodies) to the appropriate wells.

-

Addition of OX-34: To test for inhibition, add varying concentrations of the OX-34 antibody to the wells containing the mitogenic stimuli. Include control wells with cells and mitogens alone, and cells with OX-34 alone.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). The percentage of inhibition can be calculated by comparing the CPM in the presence of OX-34 to the CPM with the mitogenic stimulus alone.

Mandatory Visualizations

Rat CD2 Signaling Pathway

The binding of the ligand CD48 to CD2 on the surface of a rat T-cell initiates a signaling cascade that contributes to T-cell activation. This pathway involves the recruitment and activation of several key intracellular signaling molecules.

Caption: Rat CD2 signaling pathway upon ligand binding.

Experimental Workflow for In Vivo T-Cell Depletion Study

This diagram illustrates the key steps in an experiment designed to evaluate the in vivo effects of the OX-34 antibody on T-cell populations and disease progression in a rat model.

Caption: Workflow for in vivo study of OX-34 antibody.

Logical Relationship of OX-34 in T-Cell Proliferation Assays

This diagram depicts the logical framework for an in vitro experiment assessing the inhibitory effect of the OX-34 antibody on T-cell proliferation.

Caption: Logical flow of a T-cell proliferation inhibition assay.

References

- 1. OX-34. Culture Collections [culturecollections.org.uk]

- 2. Anti-CD2 (OX34) MoAb treatment of adjuvant arthritic rats: attenuation of established arthritis, selective depletion of CD4+ T cells, and CD2 down-modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting the Rat CD2 Molecule: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the research applications of targeting the rat CD2 molecule. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental data, and detailed protocols relevant to the study of rat CD2.

Introduction to Rat CD2

The Cluster of Differentiation 2 (CD2) molecule in rats is a cell surface glycoprotein (B1211001) with a molecular weight ranging from 45-58 kDa.[1] Also known as T11, Lymphocyte Function-Associated Antigen 2 (LFA-2), or the OX-34 antigen, it is a member of the immunoglobulin superfamily.[1] CD2 is primarily expressed on T lymphocytes, thymocytes, and a subset of Natural Killer (NK) cells.[1] In rodents, the primary ligand for CD2 is CD48, distinguishing it from the human ortholog which primarily binds to CD58.[2] The interaction between CD2 and its ligand is crucial for T-cell adhesion to antigen-presenting cells, and it also functions as a co-stimulatory molecule in T-cell and NK-cell activation.[2]

The cytoplasmic domain of rat CD2 is essential for its signaling function and has been shown to physically associate with the protein tyrosine kinases p56lck and p59fyn, linking it to the T-cell receptor (TCR) signaling complex.[3][4] This interaction underscores the significant role of CD2 in modulating immune responses, making it a compelling target for therapeutic intervention in preclinical models of autoimmune disease and transplantation.

Research Applications of Targeting Rat CD2

Targeting the rat CD2 molecule, primarily through the use of monoclonal antibodies (mAbs) like OX-34, has been instrumental in elucidating its role in various immunological processes. Key research applications include:

-

Immunomodulation in Autoimmune Disease Models: Anti-rat CD2 mAbs have demonstrated efficacy in attenuating autoimmune conditions. This is prominently observed in the adjuvant-induced arthritis (AIA) model, a surrogate for human rheumatoid arthritis, and in the BioBreeding (BB/Wor) rat model of spontaneous autoimmune diabetes.

-

Selective T-Cell Depletion: Administration of certain anti-rat CD2 mAbs leads to the selective depletion of specific T-cell subsets, most notably CD4+ T helper cells, providing a tool to study the contribution of these cells to disease pathogenesis.

-

In Vitro Functional Studies: Anti-rat CD2 antibodies are utilized in in vitro assays such as mixed lymphocyte reactions (MLRs) to block T-cell proliferation and activation, allowing for the dissection of cellular immune responses.

-

Investigation of T-Cell Signaling: The use of anti-CD2 mAbs has been pivotal in studying the downstream signaling events following CD2 engagement, including the activation of intracellular kinases and the subsequent cellular responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of targeting rat CD2 in preclinical models.

Table 1: Efficacy of Anti-Rat CD2 mAb (OX-34) in Adjuvant-Induced Arthritis (AIA)

| Parameter | Treatment Group | Control Group | Percentage Reduction | Reference |

| Arthritis Score (AS) | Suppressed | High | >65% | [5] |

| Hindpaw Thickness | Suppressed | High | >80% | [5] |

| Bone Destruction | Almost completely prevented | Severe | Not specified | [5] |

| Initiation of Arthritis (AS) | Prevented | Induced | 83-95% | [5] |

Table 2: Efficacy of Anti-Rat CD2 mAb in the BB/Wor Rat Model of Autoimmune Diabetes

| Parameter | Treatment Group | Control Group | Outcome | Reference |

| Spontaneous Diabetes | All anti-CD2 mAbs | Untreated | Prevented | [3][6] |

| Adoptive Transfer of Diabetes | All anti-CD2 mAbs | Untreated | Prevented | [3][6] |

| Poly I:C Induced Diabetes | OX-34 | Untreated | Prevented | [6] |

Table 3: Cellular Effects of Anti-Rat CD2 mAb (OX-34) Treatment in Rats

| Cell Population | Effect | Tissue/Compartment | Reference |

| CD4+ T Cells | Depleted | Peripheral Blood, Spleen, Lymph Nodes, Lung, Liver, Bone Marrow | [7] |

| CD8+ T Cells | Not depleted | Peripheral Blood | [7] |

| NK Cells | Not depleted | Not specified | [6] |

| CD4+CD45RC+ ('naive') T Cells | Virtually disappeared | Peripheral Blood | [7] |

| CD4+CD45RC- ('activated') T Cells | Slightly reduced | Peripheral Blood | [7] |

Experimental Protocols

In Vivo Administration of Anti-Rat CD2 mAb (OX-34) in an Adjuvant-Induced Arthritis Model

Objective: To evaluate the therapeutic efficacy of OX-34 in attenuating established adjuvant-induced arthritis in Lewis rats.

Materials:

-

Female Lewis rats

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Anti-rat CD2 monoclonal antibody (clone OX-34)

-

Isotype-matched control monoclonal antibody

-

Sterile PBS

Procedure:

-

Induction of Arthritis: Induce adjuvant arthritis by a single intradermal injection of CFA at the base of the tail.

-

Monitoring: Monitor rats for clinical signs of arthritis, including paw swelling and redness. Score the severity of arthritis using a standardized scoring system (e.g., a scale of 0-4 for each paw, with a maximum score of 16).

-

Treatment Protocol:

-

On day 15 post-adjuvant injection, when arthritis is established, begin treatment.

-

Administer a total of 5 mg of OX-34 or isotype control mAb per rat. A common regimen is an initial intraperitoneal (i.p.) injection of 2 mg, followed by two daily i.p. injections of 1.5 mg.

-

In some protocols, a short course of dexamethasone (1 mg/kg body weight, i.p.) may be co-administered at the start of the antibody treatment to manage severe inflammation.

-

-

Outcome Assessment:

-

Measure body weight and arthritis scores in a blinded manner at regular intervals (e.g., three times per week) until the end of the study (e.g., day 30).

-

At the study endpoint, collect peripheral blood for flow cytometric analysis of lymphocyte subsets.

-

Harvest lymphatic organs (spleen, lymph nodes) for immunohistological analysis.

-

Perform radiographic analysis of the hind paws to assess bone and joint integrity.

-

Flow Cytometric Analysis of Rat Lymphocyte Subsets

Objective: To quantify the populations of T-cell subsets in peripheral blood following anti-CD2 treatment.

Materials:

-

Whole blood collected in heparinized tubes

-

Red Blood Cell Lysis Buffer

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fluorochrome-conjugated monoclonal antibodies to rat:

-

CD45 (pan-leukocyte marker)

-

CD3 (T-cell marker)

-

CD4 (T helper cell marker)

-

CD8a (cytotoxic T-cell marker)

-

CD2 (using a non-competing clone if analyzing CD2 expression)

-

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Collect whole blood from rats.

-

Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

-

Wash the remaining leukocytes with cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^6 cells/100 µL.

-

-

Staining:

-

Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL).

-

Acquire the samples on a flow cytometer.

-

-

Gating Strategy:

-

Gate on lymphocytes based on forward and side scatter properties.

-

Identify T cells as CD3+ events.

-

Within the T-cell population, distinguish CD4+ and CD8+ subsets.

-

Rat Mixed Lymphocyte Reaction (MLR)

Objective: To assess the alloreactive T-cell response and its inhibition by anti-rat CD2 antibodies.

Materials:

-

Spleens from two different strains of rats (e.g., Lewis and Brown Norway)

-

RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

-

Mitomycin C or irradiation source

-

Anti-rat CD2 monoclonal antibody (clone OX-34)

-

Isotype control antibody

-

96-well round-bottom culture plates

-

3H-thymidine or other proliferation assay reagent (e.g., CFSE)

Procedure:

-

Cell Preparation:

-

Prepare single-cell suspensions from the spleens of both rat strains.

-

Lyse red blood cells.

-

Wash and resuspend cells in complete RPMI-1640 medium.

-

-

Stimulator Cell Inactivation:

-

Treat the stimulator cell population (e.g., from Brown Norway rats) with mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or irradiate them to prevent proliferation.

-

Wash the stimulator cells extensively to remove any residual mitomycin C.

-

-

MLR Setup:

-

Plate the responder T cells (e.g., from Lewis rats) at a concentration of 2 x 10^5 cells/well in a 96-well plate.

-

Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.

-

To test the effect of anti-CD2, add varying concentrations of OX-34 or an isotype control antibody to the appropriate wells at the initiation of the culture.

-

-

Incubation:

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Proliferation Assay:

-

For 3H-thymidine incorporation, pulse the cultures with 1 µCi of 3H-thymidine per well for the final 18-24 hours of incubation.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, if responder cells were pre-labeled with CFSE, proliferation can be assessed by the dilution of the dye using flow cytometry.

-

Signaling Pathways and Experimental Workflows

Rat CD2 Signaling Pathway

Engagement of the rat CD2 molecule by its ligand CD48 or by cross-linking with antibodies initiates a signaling cascade that contributes to T-cell activation. The cytoplasmic tail of CD2 lacks intrinsic enzymatic activity but contains proline-rich motifs that serve as docking sites for intracellular signaling molecules.[3] The Src-family kinases p56lck and p59fyn are key initiating kinases that physically associate with the CD2 cytoplasmic domain.[3] This interaction is crucial for transducing signals following CD2 engagement. The adaptor protein CD2BP1 (the human homolog of rat PSTPIP) also binds to the cytoplasmic tail of CD2 and is involved in regulating CD2-mediated adhesion.[6] CD2 signaling often acts in concert with the T-cell receptor (TCR) signaling pathway, augmenting the overall activation signal.

Caption: Rat CD2 Signaling Cascade

Experimental Workflow: Autoimmune Disease Model

The following diagram illustrates a typical experimental workflow for investigating the effect of targeting rat CD2 in a model of autoimmune disease, such as adjuvant-induced arthritis.

Caption: Workflow for Anti-CD2 Therapy in Rat AIA Model

Conclusion

The rat CD2 molecule is a validated and significant target for immunomodulation in preclinical research. Its role in T-cell adhesion, co-stimulation, and activation, coupled with the availability of specific monoclonal antibodies, provides a robust platform for studying autoimmune diseases and the intricacies of the rat immune system. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to incorporate the targeting of rat CD2 into their experimental designs. Further investigation into the downstream signaling pathways and the application of this targeting strategy in other disease models will continue to expand our understanding of T-cell biology and may inform the development of novel immunotherapies.

References

- 1. Differential T-cell antigen receptor signaling mediated by the Src family kinases Lck and Fyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physical association of the cytoplasmic domain of CD2 with the tyrosine kinases p56lck and p59fyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. citeab.com [citeab.com]

- 5. Interactions between the tyrosine kinases p56lck, p59fyn and p50csk in CD4 signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p56Lck and p59Fyn regulate CD28 binding to phosphatidylinositol 3-kinase, growth factor receptor-bound protein GRB-2, and T cell-specific protein-tyrosine kinase ITK: implications for T-cell costimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

OX-34: A Comprehensive Technical Guide to its Use as a Marker for Rat Natural Killer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoclonal antibody OX-34 is a critical tool for the identification and characterization of rat immune cells, specifically recognizing the CD2 antigen. This guide provides an in-depth overview of OX-34 as a marker for rat Natural Killer (NK) cells, including its expression profile, detailed experimental protocols for its use, and an exploration of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development who are utilizing rat models in their studies.

OX-34 (CD2) Expression and Cellular Distribution

The OX-34 antibody targets the CD2 cell surface glycoprotein, a member of the immunoglobulin superfamily. In rats, CD2 is expressed on several lymphocyte populations, playing a crucial role in cell adhesion and signal transduction.

Table 1: Cellular Expression of OX-34 (CD2) on Rat Immune Cells

| Cell Type | Expression Level | Key Co-markers for Identification |

| Natural Killer (NK) Cells | Expressed on a subset | NKR-P1A (CD161a)+, CD3- |

| T Cells | High | CD3+, CD4+ or CD8+ |

| Thymocytes | High | CD4+/CD8+ (double positive) |

| B Cells | Negative | CD45RA+ |

| Macrophages | Negative on peritoneal macrophages | - |

This table summarizes typical expression patterns. Expression levels can vary based on tissue, activation state, and rat strain.

Experimental Protocols

I. Flow Cytometry Analysis of Rat Splenocytes using OX-34

This protocol outlines the steps for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis to identify and quantify NK cells and T cells.

Materials:

-

OX-34 antibody (conjugated to a fluorophore, e.g., FITC, PE, or APC)

-

Antibodies for co-staining: anti-rat NKR-P1A (CD161a) and anti-rat CD3

-

Rat Spleen

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

-

70 µm cell strainer

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Splenocyte Preparation:

-

Aseptically harvest the spleen from a rat and place it in a petri dish containing cold PBS.

-